![molecular formula C17H12N4O3 B2587705 4-(4-Methoxyphenyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1574411-07-6](/img/structure/B2587705.png)
4-(4-Methoxyphenyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . A plausible reaction mechanism for the synthesis of highly functionalized pyrido pyrazolo involves intermediate reactions .Molecular Structure Analysis
Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis
Pyrimidines exhibit potent anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The compound “4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” has a molecular formula of C17H12N4O3 and an average mass of 320.302 Da . The IR spectrum of similar compounds exhibited characteristic sharp absorption bands of different functionalities .科学的研究の応用
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy. CDK2 is involved in the regulation of the cell cycle and is often overexpressed in various cancers. Inhibiting CDK2 can lead to the selective targeting of tumor cells, potentially halting their proliferation. Research indicates that derivatives of this compound have shown significant cytotoxic activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range, indicating potent anti-proliferative effects .
Apoptosis Induction
Further investigations into the compound’s effects on cancer cells have revealed its ability to induce apoptosis, which is the programmed cell death crucial for eliminating cancer cells. One study highlighted that certain derivatives of this compound caused significant alterations in cell cycle progression and induced apoptosis within HCT cells .
Molecular Docking Studies
Molecular docking simulations have been conducted to understand how this compound interacts with the active site of CDK2. These studies are essential for drug design, as they provide insights into the binding efficiency and stability of the compound within the target protein. The compound’s derivatives have demonstrated a good fit into the CDK2 active site, forming essential hydrogen bonds with key amino acids like Leu83 .
ADMET Profiling
The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been studied using in silico methods. These studies are crucial for predicting the compound’s behavior in biological systems and its suitability as a therapeutic agent. The compound has shown suitable pharmacokinetic properties, which are promising for its development as an antitumor drug .
Drug-Likeness Prediction
Drug-likeness studies, such as the Boiled Egg chart, have been utilized to predict the likelihood of this compound being a successful oral drug. These studies assess various physicochemical properties that influence a compound’s ability to be absorbed by the gastrointestinal tract and cross the blood-brain barrier .
Synthesis of Derivatives
The compound serves as a scaffold for the synthesis of various derivatives with potential therapeutic applications. The structural flexibility allows for the creation of novel molecules that can be optimized for better efficacy and reduced toxicity. This is particularly important in the development of new drugs, where slight modifications can significantly impact the compound’s biological activity .
Antitumor Activity
Some derivatives of this compound have been synthesized and tested for their antitumor effects. For instance, piritrexim, a derivative, has shown to inhibit dihydrofolate reductase (DHFR) and exhibited good antitumor effects on carcinosarcoma in rats .
Enzymatic Inhibitory Activity
The compound’s derivatives have also been evaluated for their inhibitory activity against other enzymes involved in cancer progression. For example, enzymatic inhibitory activity against CDK2/cyclin A2 has been achieved for the most potent anti-proliferative compounds, highlighting the compound’s potential as a multi-targeted therapy option .
作用機序
Target of Action
The primary target of 4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is the Cyclin-dependent kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid affects the cell cycle progression pathway. This leads to downstream effects such as the arrest of cell growth at the G0-G1 stage .
Pharmacokinetics
The pharmacokinetic properties of 4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid are suitable, as indicated by in silico ADMET studies and drug-likeness studies . These properties impact the bioavailability of the compound, allowing it to effectively reach its target and exert its inhibitory effects.
Result of Action
The result of the action of 4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is the significant inhibition of cell growth. This is evidenced by the compound’s cytotoxic activities against various cell lines . Additionally, the compound induces apoptosis within HCT cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-24-11-6-4-10(5-7-11)14-9-13(17(22)23)19-16-12-3-2-8-18-15(12)20-21(14)16/h2-9H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVWVPYZOBIIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C4C=CC=NC4=NN23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

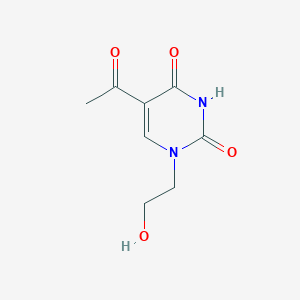

![Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587627.png)
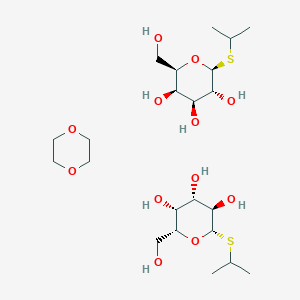
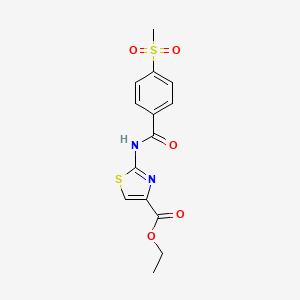
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2587634.png)
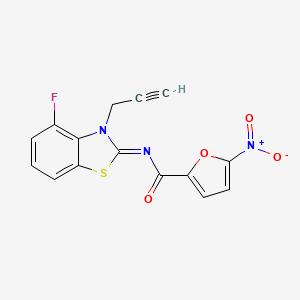
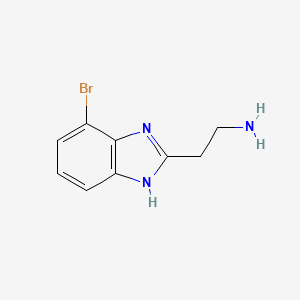
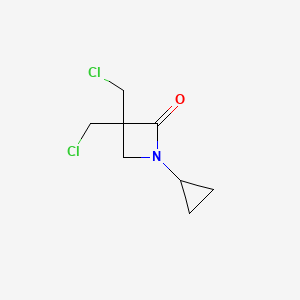
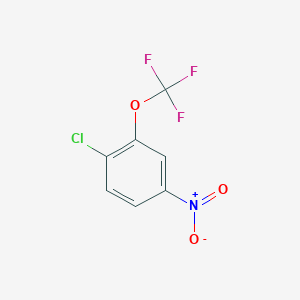
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2587641.png)
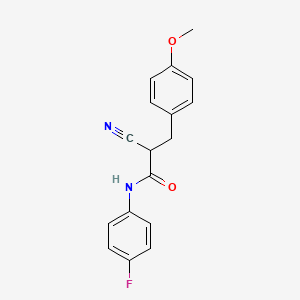
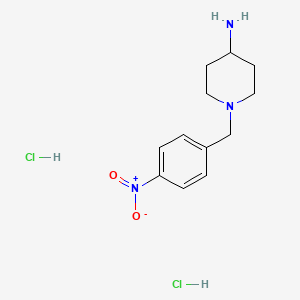
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2587645.png)